N-Phenyl-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N-Phenyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C8H9N5. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a triazole ring substituted with a phenyl group and two amino groups at positions 3 and 5.
Mechanism of Action
Target of Action
N-Phenyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that readily binds to a variety of enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450 . This interaction with CYP-450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids, makes this compound a potential therapeutic agent.
Mode of Action
The interaction of this compound with its targets involves the formation of hydrogen bonds due to the presence of a carbonyl group in its structure . The phenyl moieties also have a key interaction in the active site of the enzyme . This interaction leads to changes in the enzyme’s activity, potentially altering the biochemical pathways it is involved in.
Pharmacokinetics
Its water solubility at 25 degrees celsius is estimated to be 1359e+004 mg/L, suggesting that it may have good bioavailability .
Result of Action
It is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases . It also acts as a corrosion inhibitor for copper .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its chemical stability suggests that it is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . It is part of a group of highly explosive materials that are sensitive to heat, friction, and impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-Phenyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty polymers.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: Lacks the phenyl group, resulting in different chemical properties and biological activities.
1-Phenyl-1H-1,2,4-triazole-3,5-diamine: Similar structure but with different substituents on the triazole ring.
3,5-Diamino-1,2,4-triazole: Another triazole derivative with distinct applications and reactivity.
Uniqueness: N-Phenyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
3-N-phenyl-1H-1,2,4-triazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBTXYONCDQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186770 | |
Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3310-68-7 | |
Record name | N5-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3310-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000758510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-PHENYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9GXP6BS3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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